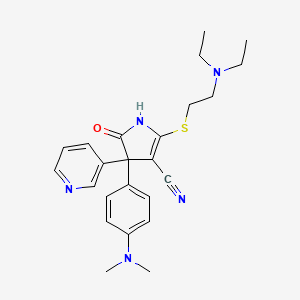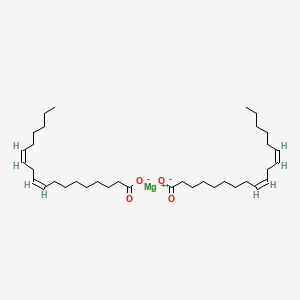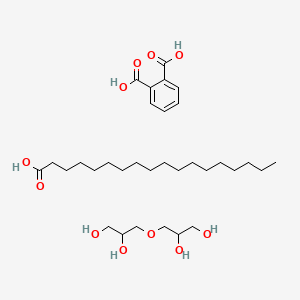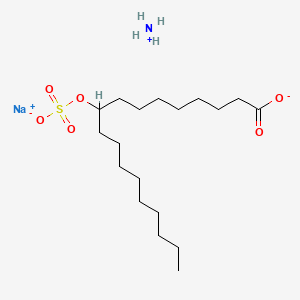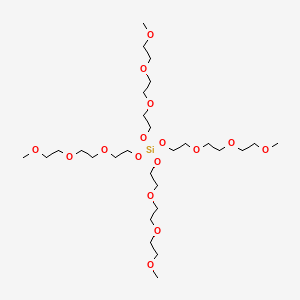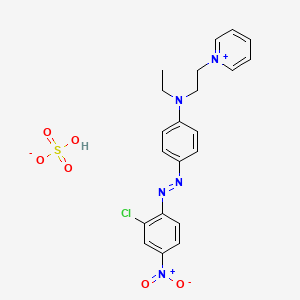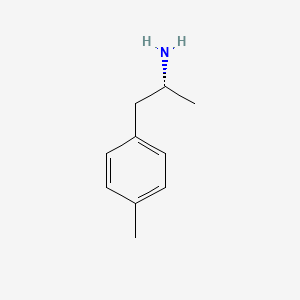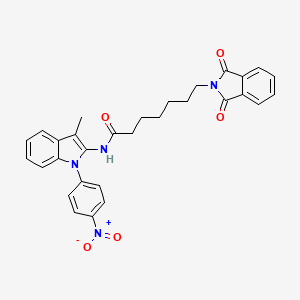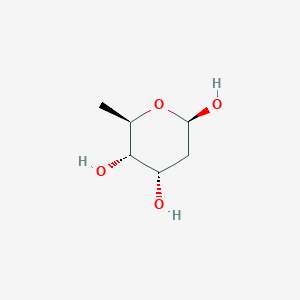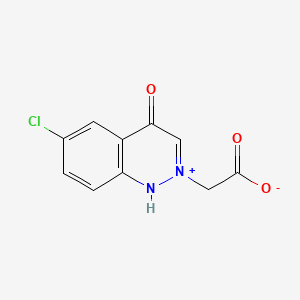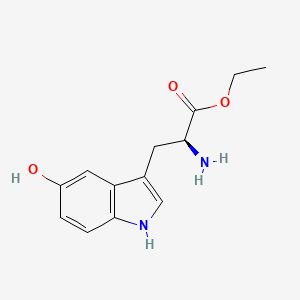
5-Hydroxytryptophan ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxytryptophan ethyl ester is a chemical compound derived from 5-hydroxytryptophan (5-HTP), which is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxytryptophan ethyl ester typically involves the esterification of 5-hydroxytryptophan with ethanol under acidic conditions. The reaction is usually carried out using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the reaction of 5-hydroxytryptophan with ethanol in the presence of an acid catalyst, followed by purification steps to obtain the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxytryptophan ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
5-Hydroxytryptophan ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a tool in studying serotonin metabolism and its role in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of depression, insomnia, and migraines due to its role as a serotonin precursor.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-hydroxytryptophan ethyl ester exerts its effects involves its conversion to serotonin in the body. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. The compound crosses the blood-brain barrier and is metabolized to serotonin, which then exerts its effects on various molecular targets and pathways involved in these processes.
Comparison with Similar Compounds
5-Hydroxytryptophan ethyl ester is similar to other serotonin precursors such as tryptophan and 5-hydroxytryptophan itself. its ethyl ester form offers certain advantages, such as improved bioavailability and stability. Other similar compounds include:
Tryptophan: The natural amino acid precursor to serotonin.
5-Hydroxytryptophan (5-HTP): The direct precursor to serotonin.
Serotonin (5-hydroxytryptamine): The active neurotransmitter.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
36892-61-2 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3/t11-/m0/s1 |
InChI Key |
HIHZWVKQSWRKCO-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




